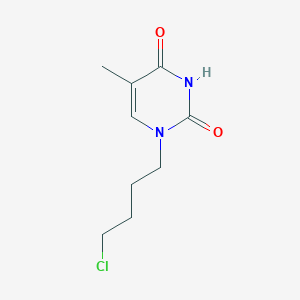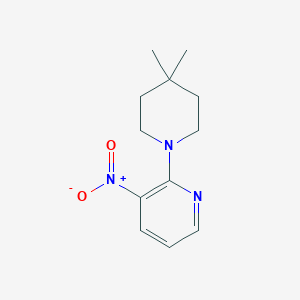
Sodium 1,1,3,3,3-pentafluoro-2-hydroxypropane-1-sulfonate
Overview
Description
Sodium 1,1,3,3,3-pentafluoro-2-hydroxypropane-1-sulfonate is a chemical compound with the molecular formula C3H4F5NaO4S. It is known for its unique properties due to the presence of multiple fluorine atoms and a sulfonate group. This compound is used in various scientific and industrial applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 1,1,3,3,3-pentafluoro-2-hydroxypropane-1-sulfonate typically involves the reaction of 1,1,3,3,3-pentafluoro-2-hydroxypropane with sodium bisulfite. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
C3H4F5OH+NaHSO3→C3H4F5NaO4S+H2O
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
Sodium 1,1,3,3,3-pentafluoro-2-hydroxypropane-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of less fluorinated compounds.
Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution can produce various alkyl or acyl derivatives.
Scientific Research Applications
Sodium 1,1,3,3,3-pentafluoro-2-hydroxypropane-1-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Employed in biochemical assays and as a stabilizing agent for proteins and enzymes.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism by which Sodium 1,1,3,3,3-pentafluoro-2-hydroxypropane-1-sulfonate exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The compound’s fluorine atoms contribute to its high reactivity and ability to form stable complexes with various biomolecules. This interaction can modulate the activity of enzymes and affect biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Sodium 3-chloro-2-hydroxypropanesulfonate
- Sodium 2-hydroxy-3-methoxypropanesulfonate
- Sodium 1,1,3,3,3-pentafluoro-2-methoxypropanesulfonate
Uniqueness
Sodium 1,1,3,3,3-pentafluoro-2-hydroxypropane-1-sulfonate is unique due to its high fluorine content, which imparts distinct chemical and physical properties. The presence of multiple fluorine atoms enhances its stability and reactivity, making it valuable in various applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C3H2F5NaO4S |
|---|---|
Molecular Weight |
252.09 g/mol |
IUPAC Name |
sodium;1,1,3,3,3-pentafluoro-2-hydroxypropane-1-sulfonate |
InChI |
InChI=1S/C3H3F5O4S.Na/c4-2(5,6)1(9)3(7,8)13(10,11)12;/h1,9H,(H,10,11,12);/q;+1/p-1 |
InChI Key |
MCTUECRIKRXPET-UHFFFAOYSA-M |
Canonical SMILES |
C(C(F)(F)F)(C(F)(F)S(=O)(=O)[O-])O.[Na+] |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(S)-1,1-dimethylethyl [1-(fluorocarbonyl)propyl]-carbamate](/img/structure/B8436933.png)



![8-Fluoro-2,5-dihydro-1H-pyrido[4,3-b]indol-1-one](/img/structure/B8436974.png)





![4-{[3-(Dimethylamino)propyl]amino}-n,n-dimethyl-3-nitrobenzamide](/img/structure/B8437008.png)


